molecular formula C11H13BrF2N2O2 B2960996 Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate CAS No. 2248324-94-7

Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate

Cat. No.: B2960996
CAS No.: 2248324-94-7
M. Wt: 323.138
InChI Key: VSDYGHDQWQUPDW-UHFFFAOYSA-N
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Description

Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a pyridine ring, and a bromo(difluoro)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including bromination and difluoromethylation to introduce the bromo(difluoro)methyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new compound with a carbon-carbon bond formed between the pyridine ring and another aromatic or aliphatic group .

Scientific Research Applications

Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The bromo(difluoro)methyl group can participate in electrophilic reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions can influence biological pathways and chemical reactions, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate is unique due to the presence of the bromo(difluoro)methyl group, which imparts distinct reactivity and properties compared to other tert-butyl carbamate derivatives. This makes it particularly valuable in applications requiring specific chemical interactions and stability .

Properties

IUPAC Name

tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2O2/c1-10(2,3)18-9(17)16-7-4-5-8(15-6-7)11(12,13)14/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDYGHDQWQUPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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